A Comprehensive Technical Guide to 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS No. 95752-86-6)
A Comprehensive Technical Guide to 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS No. 95752-86-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, with the Chemical Abstracts Service (CAS) registry number 95752-86-6 , is a versatile bifunctional organic compound.[1][2] It incorporates an aldehyde group and a neopentyl glycol-protected boronic acid ester. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. The boronic acid ester moiety serves as a precursor for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The aldehyde group provides a reactive site for a wide range of chemical transformations, including nucleophilic additions, condensations, and reductive aminations.
This technical guide provides an in-depth overview of the properties, synthesis, and applications of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, with a focus on experimental protocols and its role in drug discovery and development.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 95752-86-6 | [1][2] |
| Molecular Formula | C₁₂H₁₅BO₃ | [1] |
| Molecular Weight | 218.06 g/mol | [1] |
| Appearance | White powder |
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (downfield shift, typically around 10 ppm), the methylene protons of the neopentyl glycol group, and the methyl protons of the neopentyl glycol group.
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¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon of the aldehyde, the aromatic carbons, the carbon attached to boron, and the carbons of the neopentyl glycol protecting group.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group (typically around 1700 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions, and B-O stretching bands.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
The synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde typically involves the protection of 2-formylphenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol).
General Synthesis Pathway
The logical synthetic route proceeds via the formation of 2-formylphenylboronic acid, followed by esterification with neopentyl glycol to protect the boronic acid functionality.
Caption: General synthesis pathway for the target compound.
Illustrative Experimental Protocol: Protection of 2-Formylphenylboronic Acid
This protocol is a generalized procedure based on standard methods for the protection of boronic acids.
Materials:
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2-Formylphenylboronic acid
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Neopentyl glycol (1.1 equivalents)
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Toluene (anhydrous)
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Dean-Stark apparatus
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 2-formylphenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).
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Add a sufficient volume of anhydrous toluene to dissolve the reactants upon heating.
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Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the toluene under reduced pressure using a rotary evaporator.
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Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.
Expected Yield: Yields for this type of reaction are typically moderate to high, but will depend on the specific reaction conditions and purity of the starting materials.
Applications in Organic Synthesis and Drug Discovery
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a valuable building block due to its orthogonal reactivity. The aldehyde can undergo various transformations while the boronic acid ester remains protected, and vice versa. Its primary application lies in its use as a coupling partner in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. The neopentyl glycol ester of the target compound offers good stability and reactivity in these transformations.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
Materials:
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2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (1.2 equivalents)
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Aryl or vinyl halide/triflate (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
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Solvent (e.g., Toluene, Dioxane, DMF, often with water)
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Inert atmosphere (Nitrogen or Argon)
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Standard glassware for inert atmosphere reactions
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere, add the aryl/vinyl halide/triflate (1.0 eq), 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (1.2 eq), palladium catalyst (e.g., 3 mol%), and base (2.0 eq).
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Add the degassed solvent system (e.g., toluene/water 4:1).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
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After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the desired biaryl or vinyl benzaldehyde derivative.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |
| Solvent | Toluene, Dioxane, DMF, THF, often with water |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Role in Drug Discovery
The biaryl and vinyl aldehyde scaffolds accessible through reactions with this compound are prevalent in many biologically active molecules and approved drugs. The ability to rapidly synthesize libraries of these compounds using the Suzuki-Miyaura coupling makes 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies. The resulting aldehyde can be further functionalized to introduce pharmacophores or modulate the physicochemical properties of the molecule.
Conclusion
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde is a key synthetic intermediate that offers researchers and drug development professionals a reliable and versatile platform for the construction of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the reactivity of the aldehyde group, allows for the efficient synthesis of diverse chemical entities with potential therapeutic applications. The experimental protocols outlined in this guide provide a foundation for the practical application of this valuable reagent in the laboratory. As with any chemical process, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary for specific substrates.
